4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid
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Overview
Description
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is a complex organic compound featuring an imidazole ring substituted with phenoxyphenyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenoxybenzoic acid, which can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of polyethylene glycol (PEG)-400 as a phase transfer catalyst . The imidazole ring is then constructed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The imidazole ring can be reduced using suitable reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can lead to the formation of quinones, while reduction of the imidazole ring can yield dihydroimidazole derivatives.
Scientific Research Applications
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The phenoxy groups enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Another benzoic acid derivative with unique properties.
Bis(4-phenoxyphenyl)methanone: A structurally related compound with different functional groups.
Uniqueness
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is unique due to its combination of an imidazole ring and phenoxyphenyl groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-34(38)26-13-11-25(12-14-26)33-35-31(23-15-19-29(20-16-23)39-27-7-3-1-4-8-27)32(36-33)24-17-21-30(22-18-24)40-28-9-5-2-6-10-28/h1-22H,(H,35,36)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFSUZJKWMOXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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